

# OTS964: A Dual Inhibitor of TOPK and CDK11 for Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OTS964

Cat. No.: B593273

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**OTS964** is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11). Initially identified as a TOPK inhibitor, subsequent research has revealed its high affinity for CDK11, making it a valuable tool for investigating the roles of both kinases in cancer biology. **OTS964** has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines and has shown remarkable efficacy in preclinical xenograft models, including complete tumor regression in some instances.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **OTS964**. Detailed experimental protocols and an exploration of the signaling pathways affected by **OTS964** are also presented to support its application in cancer research and drug development.

## Chemical Structure and Properties

**OTS964**, with the IUPAC name (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one, is a synthetic heterocyclic molecule. Its chemical structure and key identifiers are summarized in the tables below.

## Table 1: Chemical Identifiers of OTS964

| Identifier       | Value                                                                                            |
|------------------|--------------------------------------------------------------------------------------------------|
| IUPAC Name       | (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one |
| CAS Number       | 1338542-14-5 (free base), 1338545-07-5 (HCl salt)                                                |
| Chemical Formula | C <sub>23</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub> S                                  |
| Molecular Weight | 392.51 g/mol (free base), 428.98 g/mol (HCl salt)                                                |
| Canonical SMILES | CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(--INVALID-LINK--CN(C)C)C=C4)O                            |
| InChI Key        | XCFRUAOZMVFDpq-AWEZNQCLSA-N                                                                      |

## Table 2: Physicochemical Properties of OTS964

| Property   | Value                                                  |
|------------|--------------------------------------------------------|
| Appearance | Solid powder                                           |
| Solubility | Soluble in DMSO. Insoluble in water and ethanol.       |
| Storage    | Store at -20°C as a solid. In solvent, store at -80°C. |

## Pharmacological Properties and Mechanism of Action

OTS964 exhibits its anti-cancer effects through the potent and selective inhibition of two key kinases: TOPK and CDK11.

## Dual Kinase Inhibition

**OTS964** was initially developed as a high-affinity inhibitor of TOPK (T-LAK cell-originated protein kinase), also known as PBK, with an  $IC_{50}$  of 28 nM.[3][4] TOPK is a serine/threonine kinase that is highly expressed in various cancers and plays a crucial role in mitosis, particularly in cytokinesis.[1]

Further studies identified CDK11 (cyclin-dependent kinase 11) as another primary target of **OTS964**. It binds to CDK11B with a dissociation constant (Kd) of 40 nM.[3][4] CDK11 is essential for the regulation of transcription and pre-mRNA splicing.[5][6] The dual inhibition of TOPK and CDK11 by **OTS964** leads to a multi-faceted attack on cancer cell proliferation and survival.

**Table 3: In Vitro Potency of OTS964**

| Target | Assay Type                    | Value       |
|--------|-------------------------------|-------------|
| TOPK   | Cell-free assay ( $IC_{50}$ ) | 28 nM[3][4] |
| CDK11B | Binding assay (Kd)            | 40 nM[3][4] |

## Anti-proliferative Activity

**OTS964** demonstrates potent anti-proliferative activity against a broad spectrum of human cancer cell lines. The  $IC_{50}$  values for various cancer cell types are summarized below.

**Table 4: Anti-proliferative Activity of OTS964 in Various Cancer Cell Lines**

| Cell Line  | Cancer Type                  | IC <sub>50</sub> (nM) |
|------------|------------------------------|-----------------------|
| LU-99      | Lung Cancer                  | 7.6                   |
| HepG2      | Liver Cancer                 | 19                    |
| Daudi      | Burkitt's Lymphoma           | 25                    |
| A549       | Lung Cancer                  | 31                    |
| UM-UC-3    | Bladder Cancer               | 32                    |
| HCT-116    | Colon Cancer                 | 33                    |
| MKN1       | Stomach Cancer               | 38                    |
| MKN45      | Stomach Cancer               | 39                    |
| 22Rv1      | Prostate Cancer              | 50                    |
| DU4475     | Breast Cancer                | 53                    |
| T47D       | Breast Cancer                | 72                    |
| MDA-MB-231 | Breast Cancer                | 73                    |
| HT29       | Colon Cancer (TOPK-negative) | 290                   |

Data compiled from multiple sources.

## Signaling Pathways

**OTS964**'s dual inhibitory action disrupts critical cellular processes, primarily cytokinesis and pre-mRNA splicing, leading to cell cycle arrest and apoptosis.

## TOPK Signaling Pathway in Cytokinesis

TOPK is a key regulator of cytokinesis, the final stage of cell division. It enhances the Cdk1/cyclin B1-dependent phosphorylation of Protein Regulating Cytokinesis 1 (PRC1).[\[7\]](#)[\[8\]](#) This phosphorylation is crucial for the proper formation of the spindle midzone and completion of cell division. Inhibition of TOPK by **OTS964** disrupts this process, leading to cytokinesis failure and subsequent apoptosis.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

**OTS964** inhibits TOPK, disrupting cytokinesis and inducing apoptosis.

## CDK11 Signaling Pathway in Pre-mRNA Splicing

CDK11 plays a critical role in the regulation of pre-mRNA splicing by phosphorylating the splicing factor 3B subunit 1 (SF3B1), a core component of the spliceosome.<sup>[5][6]</sup> This phosphorylation is essential for the transition of the spliceosome from the inactive precatalytic complex B to the active Bact complex, a rate-limiting step in splicing.<sup>[9]</sup> By inhibiting CDK11, **OTS964** prevents the phosphorylation of SF3B1, leading to a stall in spliceosome assembly, widespread intron retention, and the production of non-functional mRNA, ultimately triggering apoptosis.<sup>[5][6][9]</sup>



[Click to download full resolution via product page](#)

**OTS964** inhibits CDK11, leading to splicing defects and apoptosis.

# Experimental Protocols

The following are representative protocols for key in vitro and in vivo experiments involving **OTS964**.

## Cell Viability (MTT) Assay

This protocol is used to determine the IC<sub>50</sub> values of **OTS964** in cancer cell lines.

### Materials:

- 96-well plates
- Cancer cell lines of interest
- Complete cell culture medium
- **OTS964** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate spectrophotometer

### Procedure:

- Seed 5,000-7,000 cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight.[\[5\]](#)
- Prepare serial dilutions of **OTS964** in complete medium from the DMSO stock.
- Remove the medium from the wells and add 100 µL of the **OTS964** dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.[\[5\]](#)

- Add 10  $\mu$ L of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[5]
- Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.[5]
- Measure the absorbance at 570 nm using a microplate spectrophotometer.[5]
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using appropriate software (e.g., GraphPad Prism).

## Western Blot Analysis

This protocol is used to assess the effect of **OTS964** on the expression and phosphorylation of target proteins.

### Materials:

- Cancer cell lines
- **OTS964**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-TOPK, anti-p-TOPK, anti-CDK11, anti-p-SF3B1, anti-cleaved PARP, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Imaging system

Procedure:

- Treat cells with various concentrations of **OTS964** for the desired time points.
- Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.[5]
- Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[5]
- Transfer the separated proteins to a PVDF membrane.[5]
- Block the membrane with blocking buffer for 1-2 hours at room temperature.[5]
- Incubate the membrane with the primary antibody overnight at 4°C.[5]
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

## In Vivo Xenograft Study

This protocol describes a typical in vivo efficacy study of **OTS964** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude or NSG mice)
- Human cancer cell line (e.g., LU-99 lung cancer cells)
- **OTS964** (free base or liposomal formulation)
- Vehicle control (e.g., 5% glucose solution)
- Calipers for tumor measurement

**Procedure:**

- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).[\[1\]](#)
- Randomize the mice into treatment and control groups.
- Administer **OTS964** or vehicle control. Dosing regimens can vary, for example:
  - Intravenous (liposomal): 40 mg/kg, twice a week for 3 weeks.[\[1\]](#)
  - Oral (free base): 50-100 mg/kg, daily for 2 weeks.[\[1\]](#)
- Measure tumor volume with calipers regularly (e.g., twice a week).
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the efficacy of **OTS964**.



[Click to download full resolution via product page](#)

A typical experimental workflow for the evaluation of **OTS964**.

## Conclusion

**OTS964** is a powerful dual inhibitor of TOPK and CDK11 with significant potential as an anti-cancer therapeutic agent. Its ability to induce complete tumor regression in preclinical models is particularly noteworthy. This technical guide provides a solid foundation for researchers and drug developers to understand and utilize **OTS964** in their studies. Further investigation into its clinical utility, including the development of formulations with improved safety profiles, is warranted.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 2. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK11 regulates pre-mRNA splicing by phosphorylation of SF3B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [OTS964: A Dual Inhibitor of TOPK and CDK11 for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593273#ots964-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)